molecular formula C18H14N4O5 B2440508 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-N-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1396674-76-2

3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-N-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2440508
CAS No.: 1396674-76-2
M. Wt: 366.333
InChI Key: CTCWASWOGGRZQG-UHFFFAOYSA-N
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Description

3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-N-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d][1,3]dioxol moiety, a pyrimidinedione core, and a pyridine group, making it a unique candidate for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-ylmethyl moiety This can be achieved through the reaction of piperonyl chloride with an appropriate amine under basic conditions

Industrial Production Methods

On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzo[d][1,3]dioxol moiety can be oxidized to form benzo[d][1,3]dioxol-5-carboxylic acid.

  • Reduction: : The pyrimidinedione core can be reduced to form a dihydro-pyrimidinedione derivative.

  • Substitution: : The pyridine group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed

  • Oxidation: : Benzo[d][1,3]dioxol-5-carboxylic acid

  • Reduction: : Dihydro-pyrimidinedione derivatives

  • Substitution: : Various substituted pyridine derivatives

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may serve as a lead compound for drug development, particularly in the treatment of diseases involving pyrimidine metabolism.

  • Industry: : It can be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in pyrimidine metabolism, leading to the disruption of nucleotide synthesis. The exact molecular targets and pathways would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

This compound can be compared with other similar compounds, such as:

  • 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines: : These compounds have been evaluated for their antitumor activities.

  • 1-benzo[d][1,3]dioxol-5-yl-indoles: : These compounds have shown anticancer activity against various cancer cell lines.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-N-pyridin-3-yl-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O5/c23-16(21-12-2-1-5-19-7-12)13-8-20-18(25)22(17(13)24)9-11-3-4-14-15(6-11)27-10-26-14/h1-8H,9-10H2,(H,20,25)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCWASWOGGRZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C(=CNC3=O)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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